molecular formula C11H11FO2 B8550093 5-fluoro-2,2,7-trimethylbenzofuran-3(2H)-one

5-fluoro-2,2,7-trimethylbenzofuran-3(2H)-one

Cat. No. B8550093
M. Wt: 194.20 g/mol
InChI Key: GPZPNLOMBSDKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2,2,7-trimethylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2,2,7-trimethylbenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2,2,7-trimethylbenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-fluoro-2,2,7-trimethylbenzofuran-3(2H)-one

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

5-fluoro-2,2,7-trimethyl-1-benzofuran-3-one

InChI

InChI=1S/C11H11FO2/c1-6-4-7(12)5-8-9(6)14-11(2,3)10(8)13/h4-5H,1-3H3

InChI Key

GPZPNLOMBSDKHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(C2=O)(C)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-fluoro-2-methylphenoxy)-2-methylpropanoic acid (658) (5 g, 23.6 mmol) in tetrahydrofuran (50 mL) at 0° C. was added cat. DMF and oxayl chloride (2.5 mL, 28.3 mmol). The reaction was warmed to room temperature, stirred for 1 hour, and concentrated in vacuo. The oil was dissolved in dichloromethane (50 mL), cooled to −78° C. and AlCl3 (7.6 g, 56.6 mmol) was added. The reaction was allowed to warm to room temperature overnight. Ice water was added and the dichloromethane was removed in vacuo. The aqueous phase was extracted with ethyl acetate (3×50 mL) and washed with saturated sodium bicarbonate dried over sodium sulfate, filtered and concentrated in vacuo. The crude compound was purified by flash column chromatography on silica gel with hexanes and EtOAc (20%) to provide 5-fluoro-2,2,7-trimethylbenzofuran-3(2H)-one (659).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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